Optimized Lipophilicity and Hydrogen-Bonding Capacity for CNS Drug Discovery
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate exhibits a calculated XLogP3-AA of 2.2, placing it in an optimal range for blood-brain barrier penetration relative to more polar tetrahydroquinoline analogs [1]. This balanced lipophilicity, combined with 1 hydrogen bond donor and 3 acceptors, supports CNS-targeted lead optimization [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate (estimated XLogP3-AA < 1.5 due to lactam moiety) |
| Quantified Difference | Target compound is more lipophilic by approximately >0.7 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The favorable lipophilicity profile makes this compound a preferred starting point for CNS-penetrant drug candidates over more polar analogs.
- [1] PubChem. (2026). Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate. CID 16244389. Retrieved April 11, 2026. View Source
